4,6-Dichloro-8-fluoroquinazoline
Overview
Description
4,6-Dichloro-8-fluoroquinazoline is a chemical compound with the CAS Number: 1566199-66-3 . It has a molecular weight of 217.03 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-8-fluoroquinazoline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .
Physical And Chemical Properties Analysis
4,6-Dichloro-8-fluoroquinazoline is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 217.03 .
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : Research has been conducted on the synthesis of various quinazoline derivatives, including methods that potentially apply to 4,6-Dichloro-8-fluoroquinazoline. For instance, one study details the synthesis of novel halogenated 2,4-diaminoquinazolines, a process relevant to similar quinazoline compounds (Tomažič & Hynes, 1992).
Chemical Structure Analysis : Another aspect of research involves the structural characterization of quinazoline derivatives. Studies like the one on 1,2,4-Triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety offer insights into the molecular structures and potential applications of these compounds (Ding et al., 2021).
Biological and Pharmacological Applications
Antimicrobial Activities : Certain quinazoline derivatives have shown promise in antimicrobial applications. For example, studies on compounds like 7-fluoroquinazolin-4-amine have explored their use as small molecule anticancer drugs (Zhou et al., 2019). Similarly, research on 6-fluoroquinazolinyl derivatives has demonstrated their antibacterial and antifungal properties, potentially relevant to 4,6-Dichloro-8-fluoroquinazoline (Ding et al., 2021).
Anticancer Properties : The study of fluoroquinazolinones as anticancer agents is another significant area of research. These compounds, like 4,6-Dichloro-8-fluoroquinazoline, have been evaluated for their cytotoxic effects against various cancer cell lines, offering insights into potential therapeutic applications (Zayed et al., 2018).
Safety and Hazards
The safety information for 4,6-Dichloro-8-fluoroquinazoline indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,6-dichloro-8-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBYNWPRFHMXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1566199-66-3 | |
Record name | 4,6-dichloro-8-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.